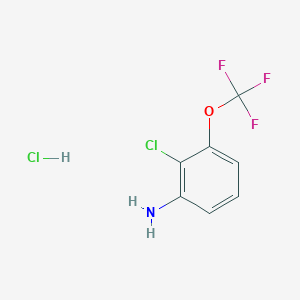

2-Chloro-3-(trifluoromethoxy)aniline;hydrochloride

描述

2-Chloro-3-(trifluoromethoxy)aniline hydrochloride is a halogenated aniline derivative with a trifluoromethoxy substituent. Its molecular formula is C₇H₆ClF₄NO, and its molecular weight is 231.58 g/mol . The compound features a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzene ring, forming a hydrochloride salt to enhance solubility and stability.

Applications: Trifluoromethoxy-substituted anilines are critical intermediates in pharmaceuticals and agrochemicals. For example, 3-(trifluoromethoxy)aniline derivatives are used in cytokinin oxidase inhibitors for agricultural biotechnology .

属性

IUPAC Name |

2-chloro-3-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDIAYCTIBIJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethoxy)aniline;hydrochloride typically involves the introduction of the trifluoromethoxy group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a trifluoromethoxy group under specific conditions. The reaction conditions often involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

化学反应分析

Types of Reactions

2-Chloro-3-(trifluoromethoxy)aniline;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

科学研究应用

Synthesis of Agrochemicals

One of the primary applications of 2-Chloro-3-(trifluoromethoxy)aniline;hydrochloride is as a precursor in the synthesis of agrochemicals, particularly insecticides. For example, it is utilized in the production of Novaluron, an insect growth regulator that disrupts the development of pests by inhibiting chitin synthesis.

The compound has been investigated for its potential biological activities due to the presence of fluorinated functional groups, which can influence its interaction with biological targets. Research indicates that it can act as an enzyme inhibitor and modulate receptor activity, making it valuable in pharmacological studies.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical compounds. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for drug design.

Data Tables

| Application | Description | Example Compounds |

|---|---|---|

| Agrochemicals | Used as a precursor for insecticides like Novaluron | Novaluron |

| Biological Activity | Investigated for enzyme inhibition and receptor modulation | Various enzyme inhibitors |

| Medicinal Chemistry | Building block for synthesizing pharmaceuticals | Anticancer agents |

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of various derivatives of this compound to evaluate their biological activities against cancer cell lines. The results showed that certain derivatives exhibited significant anticancer properties with IC50 values lower than 50 µM, indicating their potential as therapeutic agents .

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of agrochemicals derived from this compound highlighted concerns regarding their persistence in ecosystems. While effective against agricultural pests, studies suggest that these compounds may pose risks to non-target organisms, necessitating further investigation into their ecological effects.

作用机制

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)aniline;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-3-(trifluoromethoxy)aniline hydrochloride with structurally related compounds:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 2-Chloro-3-(trifluoromethoxy)aniline HCl) exhibit higher water solubility compared to free bases. For example, 4-Chloro-3-(trifluoromethyl)aniline (free base) is less soluble in polar solvents .

- Stability : The hydrochloride form enhances stability against oxidation, critical for storage and handling .

Key Research Findings

Substituent Position Effects : Ortho-substituted chlorine in 2-Chloro-3-(trifluoromethoxy)aniline HCl creates steric hindrance, reducing reactivity in coupling reactions compared to para-substituted analogs .

Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group offers better hydrolytic stability than -CF₃, making it preferable for aqueous-phase reactions .

Yield Optimization : Acid hydrolysis with HCl under controlled temperatures (72°C) improves yields for hydrochloride salts .

生物活性

2-Chloro-3-(trifluoromethoxy)aniline; hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloro group and a trifluoromethoxy group on the aniline ring enhances its chemical reactivity, metabolic stability, and bioavailability, making it a candidate for various therapeutic applications.

- Chemical Formula : CHClFNO

- Molecular Weight : 211.57 g/mol

- Solubility : Enhanced due to hydrochloride salt formation

The biological activity of 2-Chloro-3-(trifluoromethoxy)aniline; hydrochloride is primarily attributed to its interaction with enzymes and receptors. The trifluoromethoxy group is known to increase binding affinity and selectivity towards specific biological targets, which may lead to enzyme inhibition or modulation of receptor signaling pathways.

Biological Activity

Research has indicated that this compound exhibits potential activity against various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that 2-Chloro-3-(trifluoromethoxy)aniline; hydrochloride may inhibit specific enzymes involved in disease processes, making it a subject of interest in drug development.

- Antiparasitic Activity : Analogous compounds have shown significant antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. For example, related compounds with similar functional groups have demonstrated low nanomolar IC values against this parasite .

- Potential in Cancer Therapy : The compound's ability to modulate enzyme activity suggests potential applications in cancer treatment, where enzyme inhibition can alter tumor growth dynamics.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 2-Chloro-3-(trifluoromethoxy)aniline; hydrochloride. Here are key findings:

- Inhibition Studies : A study on related trifluoromethyl-containing drugs highlighted their enhanced potency due to the presence of the trifluoromethoxy group, which improved interactions with target proteins .

- Metabolic Stability : Research indicates that compounds with trifluoromethoxy groups exhibit improved metabolic stability, making them viable candidates for further development in pharmacology .

- Toxicity Assessments : In vitro studies have demonstrated that analogs do not exhibit significant cytotoxicity towards human cell lines, suggesting a favorable safety profile for further exploration in drug development .

Data Table: Biological Activity Overview

常见问题

Q. What are the established synthetic routes for 2-Chloro-3-(trifluoromethoxy)aniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination of precursor anilines. For example, 2-chloro-3-(trifluoromethyl)aniline can be treated with N-chlorosuccinimide (NCS) under controlled conditions (e.g., dichloromethane, 0–5°C) to introduce the second chlorine atom . Critical factors include:

- Catalyst selection : Lewis acids (e.g., FeCl₃) may enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Lower temperatures (<10°C) minimize side reactions like over-chlorination.

Yields range from 65–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substitution patterns (e.g., trifluoromethoxy group at C3, chlorine at C2) and detect impurities. For example, the aromatic proton signals appear as a doublet of doublets in δ 6.8–7.2 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates molecular weight (theoretical [M+H]⁺: 260.03) .

- Elemental analysis : Confirms Cl and F content (±0.3% tolerance) .

Q. Which biological targets or pathways are associated with this compound in preliminary studies?

Methodological Answer: While direct mechanistic data is limited, structural analogs (e.g., 3-(trifluoromethoxy)aniline derivatives) interact with:

- Enzymes : Cytochrome P450 isoforms (e.g., CYP2E1) due to electron-deficient aromatic systems .

- Receptors : Serotonin transporters (SERT), where the trifluoromethoxy group enhances lipophilicity and binding affinity .

In vitro assays (e.g., radioligand displacement) are recommended to validate target engagement .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The trifluoromethoxy group is a strong para-directing substituent. For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline predominantly occurs at the C6 position (meta to the amino group, ortho to the trifluoromethoxy group) with >90% selectivity . Computational studies (DFT) reveal that electron-withdrawing effects dominate over steric hindrance, guiding electrophiles to the most electron-rich positions .

Q. What are the stability profiles and degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolysis : The hydrochloride salt hydrolyzes in aqueous media (pH >7) to form free aniline and trifluoromethanol. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when stored in amber vials at -20°C .

- Oxidation : Exposure to H₂O₂ generates quinone imines, detectable via UV-Vis (λmax = 450 nm) .

- Photodegradation : UV light (254 nm) induces C-Cl bond cleavage; use light-protected containers for long-term storage .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological applications?

Methodological Answer: Key SAR modifications include:

- Substitution at C4 : Introducing electron-donating groups (e.g., methyl) increases blood-brain barrier permeability (logP +0.5) .

- Amino group derivatization : Acetylation reduces hepatic metabolism (t₁/₂ increased from 2.1 to 5.8 hours in rat microsomes) .

- Trifluoromethoxy replacement : Swapping with pentafluorosulfanyl (-SF₅) enhances target selectivity but reduces solubility .

Q. What crystallographic data or computational models are available for rational drug design?

Methodological Answer:

- X-ray crystallography : Limited for the hydrochloride salt, but freebase analogs (e.g., 4-(trifluoromethoxy)aniline) show planar aromatic rings with dihedral angles <5° between substituents .

- Molecular docking : AutoDock Vina simulations predict strong π-π stacking with SERT (binding energy: -9.2 kcal/mol) .

- DFT calculations : HOMO-LUMO gaps (ΔE = 5.3 eV) indicate moderate reactivity, aligning with experimental stability data .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Reproducibility checks : Verify catalyst purity (e.g., NCS vs. Cl₂ gas) and moisture content (<50 ppm) in solvents .

- Byproduct analysis : Use GC-MS to identify chlorinated dimers (e.g., bis-aniline adducts) that reduce yield .

- Inter-laboratory validation : Cross-reference NMR shifts with PubChem datasets (CID 145979337) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。